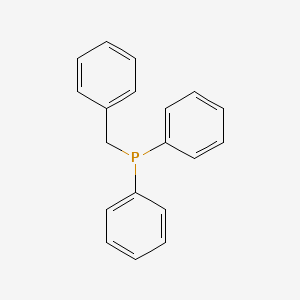

Benzyldiphenylphosphine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCPNEBHTFYJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345351 | |

| Record name | Benzyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7650-91-1 | |

| Record name | Benzyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyldiphenylphosphine and Its Precursors

Alkylation Approaches for Phosphine (B1218219) Synthesis

Alkylation methods are among the most common strategies for the synthesis of benzyldiphenylphosphine. These approaches typically involve the reaction of a nucleophilic phosphorus species with an electrophilic benzyl (B1604629) source.

Strategies Involving Diphenylphosphine (B32561) and Halides

Diphenylphosphine (Ph₂PH) serves as a key precursor in several synthetic routes to this compound. The P-H bond in diphenylphosphine can be deprotonated to form a highly nucleophilic diphenylphosphide anion, which readily reacts with benzyl halides.

A common method involves the treatment of diphenylphosphine with a strong base, such as n-butyllithium (nBuLi), to generate lithium diphenylphosphide (Ph₂PLi). Subsequent addition of benzyl chloride yields this compound. researchgate.net Benzyltrimethylammonium halide salts can also serve as the electrophilic benzyl source in this strategy. researchgate.net

Alternatively, a milder base like cesium hydroxide (B78521) (CsOH) can be employed in the presence of 4 Å molecular sieves for the reaction between diphenylphosphine and benzyl bromide. researchgate.net Furthermore, copper(I)-catalyzed alkylation of diphenylphosphine with benzyl halides has been developed as an effective method. researchgate.net

The reaction of metal phosphides with alkyl halides is a classical and convenient method for the synthesis of tertiary phosphines. nih.govresearchgate.net The requisite metal phosphides can be generated by the cleavage of the C-P bond in triphenylphosphine (B44618) using alkali metals. researchgate.net

Below is a table summarizing various alkylation strategies involving diphenylphosphine.

| Base/Catalyst | Benzylating Agent | Yield (%) | Reference |

| n-Butyllithium | Benzyl chloride | Not specified | researchgate.net |

| Cesium hydroxide | Benzyl bromide | Not specified | researchgate.net |

| Copper(I) catalyst | Benzyl halides | Not specified | researchgate.net |

Applications of Chlorodiphenylphosphine (B86185) Precursors

Chlorodiphenylphosphine (Ph₂PCl) is another versatile precursor for the synthesis of this compound. A typical route involves the use of Grignard reagents. wikipedia.org The reaction of chlorodiphenylphosphine with benzylmagnesium chloride (BnMgCl), a Grignard reagent, results in the formation of this compound and magnesium chloride. wikipedia.orgnih.gov This method is widely applicable for the synthesis of various tertiary phosphines with good yields. nih.gov

The general reaction is as follows: Ph₂PCl + BnMgCl → Ph₂PBn + MgCl₂

This approach has been successfully used to synthesize a range of aliphatic and aromatic phosphines. nih.gov

Electrochemical Pathways for Phosphine Generation

Electrochemical methods offer an alternative, mild, and often highly efficient route for the synthesis of tertiary phosphines, including this compound.

Electrogenerated Phosphanide Intermediates

The electrochemical reduction of chlorodiphenylphosphine can generate a diphenylphosphide intermediate. This process is typically carried out in an undivided electrolytic cell with a sacrificial anode, such as magnesium. The electrogenerated magnesium chloride diphenylphosphide can then be alkylated in situ by the addition of a benzyl halide electrophile to furnish this compound. researchgate.net This electrochemical approach provides a simple and mild condition for the synthesis of a wide range of tertiary mono- and diphosphines. researchgate.net

Reduction Protocols for Phosphine Oxide Derivatives

The reduction of tertiary phosphine oxides is a principal method for the preparation of the corresponding phosphines. kul.pl this compound oxide, which can be synthesized through various methods including the Wittig reaction, serves as a direct precursor to this compound. nih.govsemanticscholar.org The strength of the P=O bond necessitates the use of effective reducing agents. sci-hub.se

Catalytic Reduction of this compound Oxide

A variety of reducing agents and catalytic systems have been developed for the deoxygenation of tertiary phosphine oxides. Silanes, in particular, have emerged as promising reducing agents due to their high yields and selectivity. kul.pl Phenylsilane (PhSiH₃) is a commonly used and less demanding reductant for this transformation. kul.pl

Other effective reducing systems include:

Trichlorosilane (HSiCl₃) in combination with a tertiary amine like triethylamine. sci-hub.se

Diisobutylaluminium hydride (DIBAL-H). organic-chemistry.org

A combination of an activating agent like oxalyl chloride followed by a reducing agent such as hexachlorodisilane. nih.gov

The choice of reducing agent can influence the stereochemistry of the reduction when dealing with chiral phosphine oxides. sci-hub.se For instance, reduction with HSiCl₃ can proceed with either retention or inversion of configuration at the phosphorus center, depending on the amine used. sci-hub.se

The following table highlights some common reducing agents for phosphine oxides.

| Reducing Agent | Additive/Catalyst | Key Features | Reference |

| Phenylsilane (PhSiH₃) | - | Commonly used, less demanding | kul.pl |

| Trichlorosilane (HSiCl₃) | Triethylamine | Allows for stereochemical control | sci-hub.se |

| Diisobutylaluminium hydride (DIBAL-H) | - | Effective but can be inhibited by byproducts | organic-chemistry.org |

| Hexachlorodisilane | Oxalyl chloride (activator) | Mild reaction conditions | nih.gov |

Derivatization from Phosphinous Chlorides and Esters

The synthesis of this compound and its precursors can be approached through various methodologies. One area of investigation involves the derivatization of phosphinous chlorides and esters. This section specifically explores the reaction of these phosphorus compounds with alkyl benzoates.

Reactions with Alkyl Benzoates

Research into the interaction between diphenylphosphinous chloride and alkyl benzoates has revealed a dealkylation reaction that leads to the formation of alkyl diphenylphosphine oxides rather than the direct formation of this compound. rsc.orgrsc.org This reaction represents a notable conversion of a carboxylic ester into an acid halide, alongside the generation of a phosphine oxide. rsc.org

When diphenylphosphinous chloride is heated with an alkyl benzoate (B1203000), the primary products observed are the corresponding alkyl diphenylphosphine oxide, benzoyl chloride, and an alkyl halide. rsc.orgrsc.org The reaction mechanism is thought to be initiated by the attack of the trivalent phosphorus atom on the alkyl carbon of the ester, in a process analogous to the Michaelis–Arbuzov reaction. rsc.org

A specific investigation into the reaction of diphenylphosphinous chloride with benzyl benzoate provides a clear example of this transformation. When these two reactants are heated together at 160°C in a sealed tube, the primary product is this compound oxide, formed in an 80% yield. rsc.org Benzyl chloride is also formed in a 20% yield, along with benzoyl chloride. rsc.org

Similarly, the reaction with methyl benzoate under the same conditions yields methyldiphenylphosphine (B73815) oxide (40% yield) and methyl chloride (60% yield), with benzoyl chloride also being identified as a product. rsc.org The variation in the yields of the phosphine oxides is attributed to a competing reaction pathway, which may be initiated by the attack of the phosphorus atom at the carbonyl carbon of the ester, leading to the formation of the alkyl halide. rsc.org

The following table summarizes the observed products and yields for the reaction of diphenylphosphinous chloride with different alkyl benzoates. rsc.org

| Alkyl Benzoate | Reagent | Conditions | Major Products | Yields |

| Benzyl Benzoate | Diphenylphosphinous Chloride | 160°C, sealed tube | This compound Oxide | 80% |

| Benzyl Chloride | 20% | |||

| Benzoyl Chloride | Not explicitly quantified | |||

| Methyl Benzoate | Diphenylphosphinous Chloride | 160°C, sealed tube | Methyldiphenylphosphine Oxide | 40% |

| Methyl Chloride | 60% | |||

| Benzoyl Chloride | Not explicitly quantified |

Reactivity Profiles and Mechanistic Investigations of Benzyldiphenylphosphine

Oxidative Reactivity and Photochemistry

The phosphorus center in benzyldiphenylphosphine is susceptible to oxidation, and the molecule, particularly its oxidized form, exhibits notable photochemical reactivity.

Photochemical reactions of this compound oxide, initiated by ultraviolet irradiation (e.g., at 254 nm), proceed primarily from the singlet excited state. acs.orgacs.org The principal photochemical event is the cleavage of the benzyl (B1604629) carbon-phosphorus bond, which dictates the subsequent formation of various products. acs.org

The primary photochemical process for this compound oxide is the Norrish Type I or α-cleavage of the bond between the phosphorus atom and the benzylic carbon. acs.org This homolytic cleavage generates two primary radical intermediates: a diphenylphosphinoyl radical and a benzyl radical. acs.org The formation of these radical species has been directly observed using nanosecond laser flash photolysis techniques following excitation at 266 nm. acs.orgacs.org

The cleavage is proposed to occur from the singlet excited state, as sensitization studies using acetone fail to enhance the reaction efficiency, suggesting a less reactive triplet excited state. acs.org Following their formation, the radical pair can either recombine within the solvent cage or escape and react as free radicals, leading to a variety of photoproducts. acs.org

The distribution of photoproducts arising from the α-cleavage of this compound oxide is significantly influenced by the reaction environment, specifically the solvent and the presence of molecular oxygen. acs.org

Solvent Effects: The choice of solvent, such as benzene versus acetonitrile, can affect the formation and distribution of photooxidized products. acs.org The polarity and viscosity of the medium can influence the dynamics of the solvent cage and the diffusion of the escaped radicals, thereby altering the product ratios.

Oxygen Effects: The presence of oxygen does not significantly reduce the quantum efficiency of the primary photoreaction. acs.orgacs.org However, it dramatically alters the distribution of the final products. acs.org Oxygen can react with the benzyl radical to form a benzylperoxy radical, which then participates in competing cross-radical recombination and hydrogen abstraction processes. acs.org This intervention by oxygen leads to the formation of oxidized products. acs.org For instance, the yield of bibenzyl, a product of benzyl radical dimerization, is drastically reduced in the presence of oxygen, with oxidized species being formed instead. acs.org Similarly, products from phosphinoyl radical coupling are not observed; instead, diphenylphosphinic acid is detected. acs.org

Interactive Table: Effect of Oxygen on Photoproducts of this compound Oxide in Benzene

| Compound | Yield (%) without O₂ | Yield (%) with O₂ |

| Phenyl diphenylphosphinate | 17 | 10 |

| Phenyl(o-tolyl)phenylphosphine oxide | 11 | 9 |

| Bibenzyl | 21 | 0 |

| Diphenylphosphinic acid | 0 | 12 |

| Benzaldehyde | 0 | 11 |

| Benzyl alcohol | 0 | 9 |

Data sourced from studies on substituted this compound oxides and adapted for the parent compound. acs.org

Interactive Table: Solvent Effect on Photoproducts of this compound Oxide in the Presence of Oxygen

| Compound | Yield (%) in Benzene | Yield (%) in Acetonitrile |

| Phenyl diphenylphosphinate | 10 | 11 |

| Phenyl(o-tolyl)phenylphosphine oxide | 9 | 12 |

| Diphenylphosphinic acid | 12 | 19 |

| Benzaldehyde | 11 | 22 |

| Benzyl alcohol | 9 | 10 |

| Benzoic acid | 0 | 13 |

Data sourced from studies on substituted this compound oxides and adapted for the parent compound. acs.org

This compound, like other tertiary phosphines, is readily oxidized to the corresponding phosphine (B1218219) oxide, this compound oxide. This conversion is a common reaction for P(III) compounds. The oxidation can be accomplished using a variety of oxidizing agents, including hydrogen peroxide, or simply by exposure to atmospheric oxygen. This process is often a key step in synthetic routes where the phosphine oxide itself is the desired product or an intermediate. acs.orgsemanticscholar.orgnih.gov For example, a two-step method for synthesizing aryldiphenylphosphine oxides involves the quaternization of this compound with aryl bromides, followed by a Wittig reaction that yields the phosphine oxide. nih.gov

Photochemical Pathways of this compound Oxides

Carbon-Hydrogen (C-H) Activation Processes

The trivalent phosphorus atom in this compound can act as a directing group in transition-metal-catalyzed carbon-hydrogen (C-H) activation, providing a powerful strategy for the late-stage functionalization of the phosphine ligand itself.

The native P(III) atom in arylphosphines like this compound can serve as an effective directing group to guide a transition-metal catalyst to a specific C-H bond, typically at the ortho position of an aryl ring. nih.govthieme-connect.de This chelation-assisted strategy enables the regioselective cleavage of a C-H bond and its subsequent transformation into a new C-C or C-heteroatom bond. nih.govsnnu.edu.cn

Rhodium(I) catalytic systems have been successfully employed for the P(III)-directed C-H functionalization of biarylphosphines. thieme-connect.de This approach allows for the direct hydroarylation of alkenes and alkynes with the phosphine, leading to the synthesis of novel, polyfunctional phosphine ligands. thieme-connect.desnnu.edu.cn This method offers significant advantages for ligand design, as it provides a streamlined, single-step diversification of readily available phosphines, allowing for the introduction of sensitive functional groups in the final step of a synthesis. nih.govthieme-connect.de This strategy represents a robust tool for creating libraries of ligands with tailored steric and electronic properties for applications in catalysis. nih.govsnnu.edu.cn

Nucleophilic Addition and Substitution Reactions

This compound exhibits reactivity characteristic of tertiary phosphines, participating in a variety of nucleophilic reactions. Its utility is pronounced in nucleophilic addition to unsaturated systems and in substitution reactions, such as quaternization, which leads to the formation of stable phosphonium salts.

The carbanion of this compound can act as a potent nucleophile in addition reactions to unsaturated systems. A key example is its reaction with methylisothiocyanate, which involves the nucleophilic addition of the this compound carbanion to the carbon-sulfur double bond. This reaction leads to the synthesis of N-methyl 2-(diphenylphosphino)-2-phenylthioacetamide researchgate.net.

While tertiary phosphines like triphenylphosphine (B44618) are well-known catalysts for Michael additions, the direct participation of the this compound moiety as a nucleophile is a distinct reactive pathway organic-chemistry.orgnih.govresearchgate.net. In phosphine-catalyzed Michael additions, the phosphine typically initiates the reaction by adding to an electron-deficient alkene, generating a zwitterionic intermediate that acts as a base to activate the pronucleophile nih.govresearchgate.net. However, in the case of the this compound carbanion, the phosphine group is directly incorporated into the final product structure.

This compound readily undergoes quaternization with aryl halides to form quaternary phosphonium salts. This reaction is a critical first step in a two-step sequence for synthesizing aryldiphenylphosphine oxides acs.orgnih.govnih.govfigshare.comresearchgate.net. The quaternization can be performed with various aryl bromides and can be either nickel-catalyzed or, in some cases, proceed without a metal catalyst acs.orgnih.govresearchgate.net. The reaction is tolerant of a wide range of functional groups on the aryl halide and typically provides the corresponding quaternary phosphonium salts in moderate to high yields, ranging from 48% to 90% acs.orgnih.govnih.govfigshare.com.

The general scheme for this reaction involves the nucleophilic attack of the phosphorus atom of this compound on the carbon atom of the aryl bromide, displacing the bromide ion and forming a new carbon-phosphorus bond.

| Aryl Bromide (ArBr) | Catalyst | Yield (%) |

| 4-Bromobenzonitrile | NiBr₂ | 85 |

| 4-Bromobenzotrifluoride | NiBr₂ | 82 |

| 4-Bromoacetophenone | None | 90 |

| Methyl 4-bromobenzoate | NiBr₂ | 88 |

| 4-Bromobiphenyl | NiBr₂ | 75 |

| 2-Bromonaphthalene | NiBr₂ | 78 |

This table presents selected data on the quaternization of this compound with various aryl bromides, adapted from research findings on the synthesis of aryldiphenylphosphine oxides acs.org.

Intramolecular Cyclization and Rearrangement Mechanisms

This compound and its derivatives are involved in significant intramolecular reactions, including the cyclization of related phosphine imides and rearrangements when coordinated as ligands within metal complexes. These processes are fundamental to the synthesis of various phosphorus-containing heterocyclic systems and the modulation of catalyst activity.

Phosphine imides, which can be derived from tertiary phosphines like this compound, are versatile intermediates in organic synthesis. One of their notable reactions is intramolecular cyclocondensation. For instance, benz-azaphosphininones can be synthesized through the base-promoted intramolecular cyclocondensation of specific phosphine imides researchgate.net. This type of reaction demonstrates a pathway where the phosphine moiety is integral to the formation of a new heterocyclic ring system. The reactivity of phosphine imides stems from the electronic properties of their P-N bond, which has both a multiple bond (P=N) and a zwitterionic (P⁺–N⁻) character chemrxiv.org.

When this compound serves as a ligand in transition metal complexes, it can undergo intramolecular rearrangements. A prominent example is the formation of cyclometalated complexes researchgate.net. The reaction of this compound with palladium(II) acetate (B1210297) can yield an acetato-bridged binuclear cyclopalladated complex researchgate.net. In such complexes, the ligand has undergone an intramolecular C-H activation of the benzyl group's aryl ring, leading to the formation of a stable palladacycle.

Furthermore, the thermolysis of certain palladium complexes containing ligands derived from this compound can induce transformations into more stable cyclic structures, such as five-membered palladacycles researchgate.net. The electronic and steric properties of phosphine ligands, including this compound, are crucial in controlling the reactivity and selectivity of the metal center, influencing processes like oxidative addition and reductive elimination that can be part of a rearrangement mechanism tcichemicals.com. These rearrangements are not merely structural curiosities; they can be key steps in catalytic cycles and are essential for designing catalysts with specific activities tcichemicals.comnih.gov.

Coordination Chemistry and Ligand Properties of Benzyldiphenylphosphine

Steric and Electronic Parameters of the Ligand

The behavior of benzyldiphenylphosphine as a ligand is fundamentally governed by its size (steric effects) and its ability to donate electrons to a metal center (electronic effects). These parameters are crucial in determining the geometry, stability, and catalytic activity of its metal complexes.

The Tolman cone angle (θ) is a critical parameter for quantifying the steric bulk of phosphine (B1218219) ligands. wikipedia.org Originally determined using physical models, computational methods are now widely employed to provide more accurate assessments, especially for asymmetric ligands and to understand how the angle adapts to different coordination environments. wikipedia.orgub.edursc.orgsemanticscholar.org

A comprehensive computational study on a wide array of phosphine ligands has demonstrated that the cone angle is not a fixed value but rather responds to the steric demands of the metal coordination sphere. ub.edursc.org The study calculated cone angles for ligands in three distinct coordination environments: linear [AuCl(P)], tetrahedral [Ni(CO)₃(P)], and octahedral [IrCl₃(CO)₂(P)]. ub.edursc.orgsemanticscholar.org This methodology reveals the steric flexibility of the ligand.

For this compound, the presence of the flexible benzyl (B1604629) group allows it to adapt its conformation to minimize steric clashes. While data for this compound itself is not explicitly detailed in benchmark studies, the behavior of analogous ligands like dimethylbenzylphosphine (PMe₂Bn) illustrates this principle. For PMe₂Bn, the computed cone angle changes significantly with the coordination environment, indicating reorientation of the benzyl substituent to accommodate increased steric hindrance around the metal center. ub.edu Generally, for most phosphine ligands studied, the cone angle value tends to decrease as the size of the metal fragment increases (i.e., from a linear to an octahedral complex), as the ligand adjusts to the more crowded environment. ub.edu

| Coordination Environment Model | Geometry | Expected Trend in Cone Angle (θ) |

|---|---|---|

| [AuCl(P)] | Linear | Largest θ value |

| [Ni(CO)₃(P)] | Tetrahedral | Intermediate θ value |

| [IrCl₃(CO)₂(P)] | Octahedral | Smallest θ value |

This interactive table illustrates the general trend observed for phosphine ligands where the calculated cone angle adapts and typically decreases with increasing steric hindrance in the coordination sphere of the metal complex.

The electronic nature of a phosphine ligand is defined by its ability to engage in σ-donation (from the phosphorus lone pair to a vacant metal orbital) and π-acceptance (from a filled metal d-orbital to a vacant σ* orbital of a P-C bond). researchgate.net The Tolman Electronic Parameter (TEP) is a widely used metric to quantify the net electron-donating ability of a phosphine ligand. nih.gov It is determined by measuring the A₁ C-O stretching frequency (ν(CO)) in Ni(CO)₃L complexes; a lower stretching frequency indicates a more electron-donating ligand. nih.govnih.gov

This compound is considered a moderately electron-donating ligand. The presence of two electron-withdrawing phenyl groups is partially offset by the electron-donating benzyl group. Its electronic properties are intermediate between triarylphosphines (like triphenylphosphine), which are weaker donors, and trialkylphosphines, which are stronger donors. This balance of σ-donor and π-acceptor capabilities allows this compound to form stable bonds with a range of transition metals in various oxidation states. The nature of these metal-ligand interactions is central to understanding the stability and reactivity of the resulting organometallic complexes. researchgate.net

Formation and Characterization of Organometallic Complexes

This compound readily coordinates to various metal centers, with its palladium(II) chemistry being particularly well-explored. It can act as a simple monodentate ligand or participate in more complex bonding arrangements, including cyclometalation.

The reaction of this compound with palladium(II) precursors such as sodium tetrachloropalladate(II) (Na₂PdCl₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) leads to a variety of complexes, the formation of which can be controlled by the reaction conditions. researchgate.net

A key reaction of this compound with palladium(II) is cyclopalladation, a form of C-H bond activation. In this process, the palladium center activates a C-H bond on the benzyl group, leading to the formation of a stable five-membered palladacycle. The reaction of this compound with Pd(OAc)₂ followed by treatment with lithium chloride yields the chloro-bridged dimeric cyclopalladated complex, [(μ-Cl)Pd(C₆H₅CH P(C₆H₅)₂)]₂. researchgate.net This complex features a bidentate P,C-coordination mode where the ligand is bound to the palladium center through both the phosphorus atom and the ortho-carbon of the benzyl ring.

Besides cyclopalladation, this compound also forms classical coordination complexes where it acts as a monodentate ligand, binding only through its phosphorus atom. The stoichiometry of these complexes can vary depending on the reaction conditions and the ratio of reactants. researchgate.net

Research has shown that reacting this compound (abbreviated as HL¹) with palladium(II) salts can yield several distinct coordination compounds: researchgate.net

PdCl₂(HL¹)₂ : Both cis and trans isomers of the bis(phosphine)palladium(II) dichloride complex can be formed. These complexes feature a 1:2 metal-to-ligand ratio.

[(μ-Cl)PdCl(HL¹)]₂ : A binuclear, chloro-bridged complex with a 1:1 metal-to-ligand ratio.

PdCl₂(HL¹)₃ : A complex with a 1:3 metal-to-ligand ratio can also be isolated.

The formation of these different species highlights the versatility of this compound in palladium coordination chemistry. The specific product obtained is influenced by factors such as the solvent, temperature, and the specific palladium precursor used. researchgate.net

| Complex Formula | Common Name/Description | Coordination Mode | Stoichiometry (Pd:Ligand) |

|---|---|---|---|

| [(μ-Cl)Pd(C₆H₅CH P(C₆H₅)₂)]₂ | Cyclopalladated Dimer | Bidentate (P,C-chelate) | 1:1 |

| cis/trans-PdCl₂(P(CH₂C₆H₅)(C₆H₅)₂)₂ | Bis(phosphine) Complex | Monodentate (P-donor) | 1:2 |

| [(μ-Cl)PdCl(P(CH₂C₆H₅)(C₆H₅)₂)]₂ | Monophosphine Bridged Dimer | Monodentate (P-donor) | 1:1 |

| PdCl₂(P(CH₂C₆H₅)(C₆H₅)₂)₃ | Tris(phosphine) Complex | Monodentate (P-donor) | 1:3 |

This interactive table summarizes the different types of Palladium(II) complexes formed with this compound, detailing their structure, coordination, and stoichiometry.

Palladium(II) Complexes: Synthesis and Structural Elucidation

Anionic Ligand Coordination Modes

While often functioning as a neutral, monodentate ligand through its phosphorus lone pair, this compound can also adopt an anionic coordination mode through the process of cyclometalation. This transformation involves the activation and deprotonation of a C-H bond on the benzylic methylene group, creating a carbanion that coordinates to the metal center. This results in the formation of a stable, five-membered chelate ring, with the ligand coordinating to the metal through both the phosphorus atom and a carbon atom.

This bidentate, anionic P,C-coordination is exemplified in certain iridium(III) complexes. In these systems, the this compound ligand is denoted as 'bdp'. The deprotonation of the benzyl group creates an anionic ligand that acts as a cyclometalated chelate. This coordination mode is significant as it influences the geometry and electronic properties of the resulting complex, which in turn affects its photophysical characteristics. The acidity of the benzylic protons, indicated by a pKCsCHA value estimated to be around 32, facilitates this type of C-H activation and subsequent metallation.

Rhodium Complexes: Catalytic System Development

The development of rhodium-based catalytic systems has been profoundly impacted by the design and application of phosphine ligands. These ligands are instrumental in tuning the performance of rhodium catalysts for a variety of organic transformations, including hydroformylation and C-H bond functionalization. While a wide range of phosphines have been explored, the principles underlying their function provide a clear context for the role of this compound in the development of such systems.

In rhodium catalysis, the trivalent phosphorus atom—the key feature of this compound—can act as a directing group for the regioselective activation of C-H bonds. nih.gov This P(III)-directed C-H activation is a powerful strategy for the late-stage functionalization of molecules. thieme-connect.de Rhodium(I) catalysts, for instance, can facilitate the ortho-arylation of arylphosphines with aryl halides, a process that proceeds through a four-membered cyclometalated intermediate involving the phosphorus atom. nih.gov This methodology allows for the rapid construction of diverse biaryl monophosphine ligand libraries from simpler precursors. snnu.edu.cn

Although specific studies detailing the extensive use of this compound in large-scale catalytic system development are not as prevalent as for some other phosphines, its structural features make it a relevant candidate for such applications. The principles of P(III)-directed C-H activation and the need for ligands that balance steric and electronic effects are central to the design of modern rhodium catalysts. thieme-connect.desnnu.edu.cn Therefore, this compound fits within the broader development strategy of using readily available phosphines to create more complex and tailored catalytic systems.

Iridium Complexes: Luminescent Properties and Stereochemistry

This compound plays a crucial role in the design of luminescent iridium(III) complexes, where its coordination directly influences the photophysical properties and stereochemistry of the resulting compounds.

Iridium(III) complexes incorporating this compound have been synthesized and investigated for their phosphorescent properties. snnu.edu.cnrsc.org In one study, the reaction of IrCl₃·nH₂O with this compound (bdpH) and 3-trifluoromethyl-5-(2-pyridyl)pyrazole (fppzH) yielded three isomeric complexes with the formula [Ir(bdp)(fppz)(bdpH)H]. snnu.edu.cnrsc.org These complexes exhibit authentic-blue phosphorescence, with emission peaks centered around 460 nm in a dichloromethane solution at room temperature. rsc.org The luminescence spectra of two of the isomers reveal the characteristic vibronic progression of a π-π* transition. rsc.org

These complexes are notable for featuring multiple forms of the this compound ligand within the same molecule: one acting as a neutral, monodentate ligand (bdpH) and another as a cyclometalated, anionic bidentate ligand (bdp). snnu.edu.cnrsc.org The presence of both forms, alongside a hydride and another chelating ligand, creates a complex and rigid ligand field around the iridium center, which is conducive to efficient phosphorescence. snnu.edu.cnrsc.org

The coordination geometry of the ligands around the iridium center has a profound impact on the phosphorescent efficiency of the complexes. The three synthesized isomers of [Ir(bdp)(fppz)(bdpH)H], despite having the same chemical formula, show significantly different emission efficiencies due to variations in their molecular structures. snnu.edu.cnrsc.org

Single-crystal X-ray diffraction studies revealed the precise arrangement of the ligands and the resulting differences in metal-ligand bond distances, which are consistent with the trans effect. snnu.edu.cnrsc.org For instance, the position of the hydride ligand relative to the other ligands varies across the isomers, influencing the strength of the Ir-H bond and the bonds trans to it. rsc.org

The study found a direct correlation between the ligand coordination geometry and the phosphorescent efficiency. One isomer exhibited the lowest emission efficiency, while the other two showed the highest luminescent efficiency in the solid state and in solution, respectively. snnu.edu.cnrsc.org This relationship is attributed to the stability of the metal-ligand bonds; weakened hydride and monodentate bdpH bonding, destabilized by the ligands in their trans positions, can lead to lower emission efficiency. snnu.edu.cnrsc.org This demonstrates that subtle changes in stereochemistry and ligand disposition are a powerful tool for controlling the emission properties of phosphorescent iridium(III) complexes. rsc.org

| Complex Isomer | Emission Peak (CH₂Cl₂ solution) | Relative Emission Efficiency |

| 1 | ~460 nm | Worst |

| 2 | ~460 nm | Greatest (in solid state) |

| 3 | ~460 nm | Greatest (in degassed CH₂Cl₂ solution) |

This table summarizes the photophysical data for the three isomers of [Ir(bdp)(fppz)(bdpH)H]. Data sourced from Inorganic Chemistry. rsc.org

Silver(I) Complexes: Polymeric Architectures

In coordination with silver(I) ions, this compound can facilitate the formation of extended, polymeric structures. The reaction of this compound with silver(I) nitrate (B79036) in a 1:1 molar ratio results in the formation of a one-dimensional coordination polymer with the formula [Ag₂(NO₃)₂(C₁₉H₁₇P)₂]n. nih.govucla.edu

In this structure, each silver(I) atom is coordinated to one this compound ligand through the phosphorus atom. The polymeric chain is propagated by bridging nitrato anions that link adjacent silver atoms. nih.govucla.edu Two distinct bridging modes for the nitrate groups are observed: one nitrate ligand bridges two silver atoms in a bis-bidentate fashion, while a second nitrate group connects another pair of silver atoms in a bis-monodentate manner. nih.govucla.edu

This coordination scheme results in distorted four-coordinate geometries for the silver(I) centers, with bond angles that deviate significantly from an ideal tetrahedral shape. nih.govucla.edu The asymmetric unit of the crystal structure contains two unique silver atoms, each with slightly different coordination environments. nih.govucla.edu The formation of this polymeric architecture highlights the ability of the relatively simple this compound ligand, in concert with versatile bridging anions like nitrate, to generate complex and extended supramolecular structures. nih.govucla.edu

| Parameter | Bond/Angle | Value |

| Bond Length | Ag1—P1 | 2.3506 (19) Å |

| Bond Length | Ag2—P2 | 2.3612 (19) Å |

| Bond Angle | P1—Ag1—O4 | 129.6 (2)° |

| Bond Angle | P2—Ag2—O6 | 142.8 (3)° |

| Bond Angle | O1—Ag1—O4 | 88.5 (3)° |

| Bond Angle | O2—Ag2—O6 | 96.0 (3)° |

This table presents selected bond lengths and angles for the polymeric silver(I) complex, illustrating the distorted coordination geometry. Data sourced from Acta Crystallographica Section E. nih.gov

Molybdenum Complexes: Migratory Insertion Studies

The migratory insertion of a carbonyl group into a metal-alkyl bond is a fundamental step in many catalytic processes. In the context of molybdenum chemistry, cyclopentadienyl molybdenum carbonyl alkyl complexes, often described as having a "piano-stool" geometry, have been extensively studied for their reactivity towards phosphine ligands, which can induce this transformation. The reaction of complexes such as (η⁵-C₅H₅)Mo(CO)₃(CH₃) with tertiary phosphines (PR₃) leads to the formation of acetyl complexes of the type (η⁵-C₅H₅)Mo(CO)₂(PR₃)(COCH₃).

While the general mechanism of this phosphine-induced migratory insertion is well-understood, specific kinetic and detailed mechanistic studies involving this compound are not extensively documented in the reviewed literature. However, research on analogous phosphine ligands provides significant insights into the expected behavior of this compound in this reaction.

Studies on a range of phosphine ligands have shown that the rate of the migratory insertion reaction itself shows little dependence on the steric and electronic properties of the phosphine. researchgate.netnih.gov The reaction typically proceeds through a mechanism where the phosphine ligand attacks the metal center, promoting the migration of the alkyl group to a cis-carbonyl ligand. This is followed by the coordination of the phosphine to the vacant site, yielding the final acetyl complex. The resulting complexes typically exhibit a four-legged piano-stool geometry with the carbonyl ligands in a trans disposition. researchgate.netnih.gov

A key factor that is significantly influenced by the nature of the phosphine ligand is the reverse reaction, the deinsertion of the carbonyl group. Research has demonstrated a strong dependence of the deinsertion rate on the steric bulk of the phosphine ligand, with bulkier phosphines leading to enhanced rates of deinsertion. researchgate.net Given the steric profile of this compound, it can be inferred that its complexes would exhibit a propensity for deinsertion, a factor that is critical in catalytic cycles where regeneration of the alkyl complex is required.

The typical reaction pathway is illustrated below:

(η⁵-C₅H₅)Mo(CO)₃(CH₃) + P(CH₂Ph)Ph₂ → (η⁵-C₅H₅)Mo(CO)₂(P(CH₂Ph)Ph₂)(COCH₃)

Spectroscopic data for analogous acetyl complexes provide expected characteristic features for the this compound derivative. For instance, the infrared (IR) spectra would show characteristic ν(CO) stretching frequencies for the two carbonyl ligands, and the ¹H and ³¹P NMR spectra would confirm the presence of the coordinated phosphine and the acetyl group.

Table 1: General Characteristics of Phosphine-Induced Migratory Insertion in (η⁵-C₅H₅)Mo(CO)₃(R) Complexes

| Feature | Description |

|---|---|

| Reactant Complex | (η⁵-C₅H₅)Mo(CO)₃(R) (e.g., R = CH₃) |

| Inducing Ligand | Tertiary Phosphine (e.g., this compound) |

| Product Complex | (η⁵-C₅H₅)Mo(CO)₂(PR₃)(COR) |

| Geometry of Product | Four-legged piano-stool |

| Influence of Phosphine on Insertion Rate | Generally minor |

| Influence of Phosphine on Deinsertion Rate | Significant, bulkier phosphines increase the rate |

Iron Complexes: Dithiolate Frameworks

Diiron dithiolate complexes, [Fe₂(μ-SR)₂(CO)₆], are of significant interest as synthetic models for the active site of [FeFe]-hydrogenase enzymes. The substitution of carbonyl ligands in these complexes by phosphines, including this compound, allows for the fine-tuning of their electronic and steric properties.

The synthesis of this compound-substituted diiron dithiolate complexes typically involves the reaction of the parent hexacarbonyl complex with the phosphine ligand in the presence of a decarbonylating agent such as trimethylamine N-oxide (Me₃NO). This method allows for the controlled substitution of one or more CO ligands.

A notable example is the tris(carbonyl)-bis(carbonyl)-[μ-propane-1,2-dithiolato]-(this compound)diiron(I) complex, C₂₇H₂₃Fe₂O₅PS₂. The crystal structure of this complex has been determined, providing precise details of its molecular geometry.

Table 2: Crystallographic Data for (μ-S(CH₂)₃S)Fe₂(CO)₅(P(CH₂Ph)Ph₂)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₇H₂₃Fe₂O₅PS₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3170(5) |

| b (Å) | 16.1774(8) |

| c (Å) | 15.2170(7) |

| α (°) | 90 |

| β (°) | 108.431(2) |

| γ (°) | 90 |

| Volume (ų) | 2639.1(2) |

| Z | 4 |

Spectroscopic characterization, particularly infrared (IR) spectroscopy, is crucial for these complexes. The number and position of the ν(CO) bands provide information about the degree of substitution and the electronic environment of the iron centers. Upon substitution of a CO ligand with the more electron-donating this compound, a shift of the remaining ν(CO) bands to lower frequencies is generally observed.

Ruthenium(II) Complexes: Crystal Structure and Geometry

This compound acts as a versatile ligand in the coordination chemistry of ruthenium(II). The crystal structure of (η⁶-p-cymene)this compound-diiodo-ruthenium(II) dichloromethane solvate provides a clear example of the coordination of this phosphine to a Ru(II) center. nih.gov

The complex exhibits a pseudo-octahedral geometry, often referred to as a "piano-stool" structure, which is common for half-sandwich complexes of the type (η⁶-arene)Ru(L)X₂. In this arrangement, the p-cymene ligand occupies one face of the octahedron, while the this compound, and two iodide ligands occupy the remaining coordination sites.

Table 3: Selected Bond Lengths and Angles for (η⁶-p-cymene)Ru(P(CH₂Ph)Ph₂)(I)₂

| Parameter | Value | Reference |

|---|---|---|

| Ru–P bond length (Å) | 2.3566(6) | nih.gov |

| I–Ru–I angle (°) | 90.226(7) | nih.gov |

| P–Ru–I1 angle (°) | 85.422(14) | nih.gov |

| P–Ru–I2 angle (°) | 89.010(14) | nih.gov |

The Ru–P bond length of 2.3566(6) Å is within the typical range for ruthenium(II)-phosphine complexes. nih.gov The angles between the phosphine ligand and the iodide ligands are close to 90°, consistent with the assigned pseudo-octahedral geometry. nih.gov The effective cone angle of the this compound ligand in this complex influences the steric environment around the ruthenium center.

The crystallographic data for this complex are summarized in the table below.

Table 4: Crystal Data and Structure Refinement for (η⁶-p-cymene)Ru(P(CH₂Ph)Ph₂)(I)₂ · CH₂Cl₂

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅₉H₆₄Cl₂I₄P₂Ru₂ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1̅ | nih.gov |

| a (Å) | 7.5074(2) | nih.gov |

| b (Å) | 10.8867(3) | nih.gov |

| c (Å) | 18.7012(6) | nih.gov |

| α (°) | 96.696(1) | nih.gov |

| β (°) | 99.956(1) | nih.gov |

| γ (°) | 104.730(1) | nih.gov |

| Volume (ų) | 1435.14(7) | nih.gov |

| Z | 1 | nih.gov |

Group 14 Element Complexes: Germylenes and Plumbylenes

This compound has been utilized to create intramolecularly stabilized low-valent group 14 element complexes. Specifically, benzyl(diphenylphosphino)-substituted germylenes and plumbylenes have been synthesized through nucleophilic substitution reactions between the corresponding lithium reagent and a group 14 dihalide. researchgate.net These compounds can be considered as intramolecular Lewis pair adducts, where the phosphorus atom of the this compound moiety can coordinate to the Lewis acidic germanium or lead center.

Reactivity with Azides and Alkynes

The reactivity of these this compound-substituted germylenes and plumbylenes has been investigated with respect to their reactions with azides. In the case of the germylene, the reaction with an azide leads to the formation of a germaniumimide as the kinetically controlled product. researchgate.net This species can then rearrange upon heating to yield the corresponding phosphinimide. researchgate.net The stannylene and plumbylene derivatives, on the other hand, react with adamantylazide to form stable azide adducts. researchgate.net

The reaction with alkynes has also been explored. Trimethylsilylacetylene undergoes an addition reaction with the benzylphosphino-substituted germylene and plumbylene to form cycloheteropentene molecules. researchgate.net

Cycloheteropentene Formation

The formation of cycloheteropentenes from the reaction of this compound-substituted germylenes and plumbylenes with alkynes demonstrates the ability of the low-valent group 14 element to participate in cycloaddition reactions. The intramolecular phosphine donor likely plays a role in stabilizing the intermediates in this process. The addition product of phenylacetylene with the four-membered Ge-P adduct has been shown to undergo a 1,4-phenylmigration at room temperature to yield a cyclic phosphine. researchgate.net

Other Transition Metal Coordination Studies

This compound forms stable coordination complexes with a variety of other transition metals, including those from Group 10 (Nickel, Palladium, Platinum) and Group 11 (Gold). The coordination chemistry of this compound with these metals is often characterized by the formation of square planar or linear complexes, depending on the metal and its oxidation state.

Nickel Complexes: this compound reacts with nickel(II) salts to form complexes of the type [NiX₂(P(CH₂Ph)Ph₂)₂]. Depending on the reaction conditions and the nature of the anionic ligand X, these complexes can exist as either diamagnetic square planar or paramagnetic tetrahedral isomers.

Palladium Complexes: The reaction of this compound with palladium(II) salts such as Na₂PdCl₄ or Pd(OAc)₂ can lead to a variety of products, including the cyclopalladated binuclear complex [(μ-Cl)Pd(C₆H₄CH₂PPh₂)]₂, as well as coordination complexes like cis- and trans-[PdCl₂(P(CH₂Ph)Ph₂)₂]. researchgate.net The formation of cyclometalated products highlights the ability of the benzyl group to undergo C-H activation.

Platinum Complexes: Platinum(II) complexes with this compound have been synthesized and characterized. For example, decomposition of a platinum(II) phosphonato complex with this compound ligands in solution has been shown to yield a complex containing a cyclometalated this compound ligand.

Gold Complexes: this compound readily forms complexes with gold(I). These are typically linear, two-coordinate complexes of the type [AuCl(P(CH₂Ph)Ph₂)]. These complexes can serve as precursors for the synthesis of other gold(I) derivatives.

Table 5: Examples of this compound Complexes with Other Transition Metals

| Metal | Complex Type | Geometry |

|---|---|---|

| Nickel(II) | [NiX₂(P(CH₂Ph)Ph₂)₂] | Square Planar or Tetrahedral |

| Palladium(II) | cis/trans-[PdCl₂(P(CH₂Ph)Ph₂)₂] | Square Planar |

| Palladium(II) | [(μ-Cl)Pd(C₆H₄CH₂PPh₂)]₂ | Bridged Dimer |

Supram.olecular Ligand Design and Self-Assembly

The design of ligands that can participate in supramolecular self-assembly has emerged as a powerful strategy in coordination chemistry and catalysis. This compound, particularly in its oxidized form, this compound oxide, serves as a valuable component in this field. The highly polarized phosphorus-oxygen (P=O) bond in the phosphine oxide moiety is a potent hydrogen-bond acceptor, enabling the construction of intricate, non-covalent assemblies and influencing catalyst-substrate interactions.

Phosphine Oxide Based Supramolecular Ligands

This compound oxide can be incorporated into larger ligand frameworks to direct the self-assembly of metal complexes. The phosphine oxide group acts as a reliable hydrogen-bond acceptor (HBA), capable of forming predictable interactions with complementary hydrogen-bond donors. This principle has been used to construct bidentate supramolecular ligands from monodentate precursors, influencing the outcome of catalytic reactions.

In rhodium-catalyzed asymmetric hydrogenation, for instance, supramolecular ligands have been formed by combining a chiral phosphoramidite (a hydrogen-bond donor) with a phosphine oxide (a hydrogen-bond acceptor) acs.org. While this compound oxide itself was not the specific phosphine oxide used in this particular study, the results highlight the critical role of the phosphine oxide component. The introduction of a methylene spacer on the phosphine oxide ligand, akin to the benzyl group in this compound oxide, was found to significantly alter the ligand's geometry. This change in geometry directly impacts the directionality and strength of the hydrogen bond within the supramolecular complex, which in turn affects catalytic performance acs.org.

The P=O group is recognized for its ability to form strong hydrogen bonds, often competing effectively with other acceptor groups like the carbonyl (C=O) moiety acs.org. This strong affinity for hydrogen-bond donors makes phosphine oxides, including this compound oxide, robust building blocks for designing complex, self-assembled coordination spheres. These non-covalent interactions can stabilize catalyst-substrate complexes and influence the stereochemical outcome of a reaction acs.org.

The stability and modularity of phosphine oxides make them attractive for creating libraries of supramolecular ligands. By systematically varying the components of the self-assembled system, the electronic and steric properties of the catalyst can be fine-tuned for a specific application.

Table 1: Comparison of Hydrogen-Bond Acceptor (HBA) Properties in Supramolecular Catalysis

| Supramolecular Catalyst Component | Nature of HBA | Key Finding | Reference |

|---|---|---|---|

| Urea-functionalized phosphine | Carbonyl (C=O) | HBA group actively involved in stabilizing the catalyst-substrate complex through hydrogen bonds. | acs.org |

| Phosphine oxide-based ligand | Phosphoryl (P=O) | Geometry of the phosphine oxide moiety influences hydrogen bond strength and the overall energy barrier of the catalytic cycle. | acs.org |

| Triphenylphosphine (B44618) oxide | Phosphoryl (P=O) | Proven to be an excellent co-crystal former due to its strong hydrogen-bonding ability. | acs.org |

Hydrogen Bonding in Catalyst-Substrate Interactions

The phosphoryl oxygen of this compound oxide is a strong Lewis base, making it an excellent hydrogen-bond acceptor. This property is crucial for secondary interactions between a catalyst and a substrate, which can significantly enhance reaction rates and selectivity. These hydrogen bonds can pre-organize the substrate within the catalyst's coordination sphere, leading to a more favorable transition state.

Computational and experimental studies have quantified the strength of hydrogen bonds involving phosphine oxides. For example, the binding enthalpy (ΔH) for a trialkylphosphine oxide with phenol, a common hydrogen-bond donor, has been calculated to be -14.5 kcal mol⁻¹, indicating a very strong interaction nih.gov. This demonstrates the potent ability of the P=O group to engage in hydrogen bonding.

In the context of catalysis, this interaction can be pivotal. For a substrate containing a hydrogen-bond donor group, such as a hydroxyl (-OH) or amine (-NH) group, the phosphine oxide on the ligand can act as a secondary binding site. This interaction helps to lock the substrate into a specific orientation relative to the metal center, which is especially important in asymmetric catalysis for achieving high enantioselectivity acs.org.

Research has shown that the P=O moiety can be "ambidextrous," meaning it is inclined to form two hydrogen bonds simultaneously with only a minor degree of mutual weakening acs.org. This feature allows for the formation of more complex and potentially more rigid catalyst-substrate assemblies, further enhancing stereocontrol. The elongation of the P=O bond upon coordination to a metal or participation in a hydrogen bond provides physical evidence of these interactions acs.orgwikipedia.org.

Table 2: Calculated Hydrogen Bonding Enthalpies (ΔH) for Phosphine Oxide Complexes

| Hydrogen-Bonded Complex | Calculation Method | Binding Enthalpy (ΔH) in kcal mol⁻¹ | Key Characteristic | Reference |

|---|---|---|---|---|

| Trialkylphosphine oxide-Phenol | MP2/CBS | -14.5 | Strong H-bond formation, promising for substrate interaction. | nih.gov |

| Trialkylphosphine oxide-Thiophenol | MP2/CBS | -9.8 | Weaker, but still significant, H-bond interaction. | nih.gov |

| Dimethyl phosphate-Phenol | MP2/CBS | -15.1 | Very strong binding due to the formation of two H-bonds. | nih.gov |

The strategic placement of a this compound oxide moiety within a ligand can therefore serve as a powerful tool to guide substrate binding and enhance catalytic efficiency and selectivity through specific, non-covalent hydrogen bonding interactions.

Computational and Theoretical Investigations

Quantum Mechanical and Molecular Mechanics (MM/DFT) Studies

The synergy between quantum mechanical methods, such as Density Functional Theory (DFT), and classical molecular mechanics has proven to be a powerful approach for studying complex molecular systems involving ligands like benzyldiphenylphosphine. researchgate.net A common strategy involves using MM for an initial conformational screening to identify low-energy structures, which are then reoptimized at a higher level of theory, such as DFT, to obtain more accurate geometric and energetic information. researchgate.net This combined MM/DFT methodology provides a balance between computational cost and accuracy, making it feasible to study large and flexible ligands. researchgate.netcore.ac.uknih.gov

Conformational Analysis of Ligands

The three-dimensional structure of a phosphine (B1218219) ligand is a key determinant of its steric and electronic properties, which in turn influence the reactivity and selectivity of its metal complexes. eurekalert.org Conformational analysis of this compound and related arylphosphines is performed to understand the spatial arrangement of the phenyl and benzyl (B1604629) groups around the central phosphorus atom. kpfu.ru

Computational methods like DFT are employed to determine the preferred conformations of these ligands in both their free state and when coordinated to a metal center. kpfu.rursc.org For instance, studies on related triarylphosphines use DFT calculations (e.g., at the B3PW91/6-31G(df,p) level) to establish that these compounds often exist as an equilibrium of different conformers in solution. kpfu.ru The analysis identifies the most stable geometries by comparing the relative energies of various possible arrangements, such as gauche and cis conformers. kpfu.ru These calculations are critical for understanding how the ligand's flexibility impacts its coordination chemistry. The principles derived from the conformational analysis of ligands like triphenylphosphine (B44618) in square planar complexes can be applied to understand the behavior of this compound, focusing on minimizing steric interactions between the ligand's substituents and other ligands in the coordination sphere. rsc.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms, including the identification of intermediates and transition states. nih.govubc.ca This is particularly valuable in organometallic catalysis, where phosphine ligands like this compound play a critical role.

For example, DFT has been used to investigate the mechanisms of various phosphine-involved reactions, such as the Staudinger and Heine reactions. nih.govubc.ca In the phosphine-catalyzed Heine reaction, computational studies revealed that the regioselectivity is kinetically controlled and occurs during the initial ring-opening step. nih.gov Such studies compute the activation barriers for different possible pathways, thereby explaining experimentally observed product distributions. nih.gov Similarly, DFT has been applied to understand the quaternization of this compound with aryl bromides as a key step in the synthesis of aryldiphenylphosphine oxides via the Wittig reaction. nih.gov These computational investigations provide a molecule-level understanding of reaction pathways, which is often inaccessible through experimental means alone. nih.gov

Electronic Structure and Bonding Analysis

Understanding the electronic structure of this compound and its metal complexes is fundamental to explaining their reactivity. Phosphines are versatile ligands that can act as both σ-donors and π-acceptors. libretexts.org The σ-donation occurs from the phosphorus lone pair to an empty metal orbital, while π-acceptance (back-donation) involves the transfer of electron density from a filled metal d-orbital to an empty σ* orbital of a P-R bond. libretexts.org

DFT calculations are employed to analyze the nature of the metal-phosphine bond. Studies on complexes like M(CO)5P(C6H5)2 (where M = Cr, Mo, W) have shown that in the corresponding phosphinyl radical complexes, the unpaired electron is primarily located in a phosphorus p-orbital that conjugates with the metal dxz orbital. unige.ch This provides insight into the electronic communication between the metal and the phosphine ligand. unige.ch In platinum(II) complexes with phosphine ligands, DFT calculations have confirmed distorted square planar geometries, attributing the distortion to the trans influence of different donor atoms and the nature of Pt-P bonding, including back-donation effects. mdpi.com

Metal-Ligand Interaction Energy Calculations

A quantitative assessment of the strength of the bond between a metal center and a ligand is crucial for understanding the stability and reactivity of organometallic complexes. Ligand dissociation energy is a key parameter that can be calculated using high-level computational methods. arxiv.org

Various computational approaches, from DFT to more advanced methods like coupled-cluster (e.g., DLPNO-CCSD(T)) and multi-reference perturbation theories (e.g., CASPT2), are used to calculate these interaction energies. arxiv.org The process involves computing the electronic and zero-point vibrational energies of the metal complex and its constituent fragments (the metal center and the free ligand). arxiv.org The difference between these energies provides the ligand dissociation energy. These calculations are computationally demanding but offer valuable benchmarks for understanding ligand effects in catalysis. arxiv.orgresearchgate.net

| Method | Application | Key Findings |

| DFT (e.g., B3LYP) | Calculation of ligand dissociation energies and reaction energetics. researchgate.net | Provides a good balance of accuracy and cost for large systems. Useful for studying trends in ligand binding. |

| DLPNO-CCSD(T) | High-accuracy calculation of ligand dissociation energies. arxiv.org | Offers results close to the "gold standard" but can still show deviations from experimental data for some systems. arxiv.org |

| CASPT2/NEVPT2 | Used for systems with significant multi-reference character. arxiv.org | Important for cases where single-reference methods like DFT or CCSD(T) may fail due to static electron correlation. arxiv.org |

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to move from explaining experimental results to predicting the outcomes of new reactions. For phosphine ligands, computational models are being developed to predict how a ligand's structure will influence the reactivity and selectivity of a catalyst. eurekalert.org

One successful approach involves correlating computed steric parameters of the ligand with catalytic activity. A key descriptor that has emerged is the "minimum percent buried volume" (%Vbur(min)). eurekalert.org This parameter quantifies the smallest possible steric footprint of a ligand in an energetically accessible conformation and has been shown to be a powerful predictor of whether a phosphine ligand will be active or inactive in various catalytic reactions. eurekalert.org By calculating %Vbur(min) for a proposed new ligand like a derivative of this compound, researchers can predict its potential efficacy before undertaking its synthesis, saving significant time and resources. eurekalert.org Furthermore, mechanistic insights from DFT studies can guide the modification of ligand structures to achieve desired selectivity, as demonstrated in studies aiming to reverse regioselectivity in certain transformations. nih.gov

Design of Novel Ligand Architectures

The insights gained from computational and theoretical studies directly fuel the design of new, improved ligand architectures. By understanding the structure-activity relationships, chemists can rationally design ligands with tailored steric and electronic properties to optimize a specific catalytic process. nih.gov

The design process often involves creating new chiral backbones or functionalizing existing ones to control the three-dimensional environment around the metal center. For instance, novel bisphosphine ligands have been developed based on scaffolds like diphenyl[2.2]paracyclophane and 2,2'-biindolyl (B1278822). beilstein-archives.orgnih.gov These designs aim to create specific chiral pockets that can induce high enantioselectivity in asymmetric catalysis. beilstein-archives.orgnih.gov Similarly, (aminoalkyl)diphenylphosphine sulfides have been used as building blocks to construct multidentate pincer ligands for new palladium(II) complexes with potential applications in medicinal chemistry. rsc.org Computational modeling plays a vital role in the early stages of this design process, helping to screen potential structures and prioritize synthetic targets. nih.gov

Advanced Derivatives and Functionalized Analogues

Benzyldiphenylphosphine Oxide Derivatives

This compound oxide is a key derivative whose synthesis and transformations have been explored for various applications. It serves as a precursor to other valuable phosphine (B1218219) oxides and is a central component in the design of photoinitiators.

The synthesis of aryldiphenylphosphine oxides, including this compound oxide, can be achieved through several established methods. These include the transition metal-catalyzed coupling of diphenylphosphine (B32561) oxide with aromatic derivatives (the Hirao reaction), the oxidation of the corresponding aryldiphenylphosphine, the reaction of Ph₂P(O)Cl with Grignard reagents, and the alkaline hydrolysis of aryltriphenylphosphonium salts acs.org.

A notable two-step method for the synthesis of aryldiphenylphosphine oxides begins with this compound acs.org. The process involves:

Quaternization : this compound is reacted with aryl bromides. This step can be nickel-catalyzed or, in some cases, proceed without a metal catalyst, to produce quaternary phosphonium salts in yields ranging from 48% to 90% acs.org.

Wittig Reaction : The resulting phosphonium salts undergo a Wittig reaction with aldehydes, such as furan-2-carbaldehyde or p-chlorobenzaldehyde, to yield the final aryldiphenylphosphine oxides acs.org. This sequence provides a versatile route to a variety of functionalized phosphine oxides.

These synthesized phosphine oxides are not merely final products; they also act as precursors for the synthesis of aryldiphenylphosphines through reduction reactions acs.org.

Acylphosphine oxides are a class of compounds widely recognized for their high efficiency as Type I photoinitiators, which generate radical species upon exposure to light, capable of initiating polymerization core.ac.uknih.gov. Derivatives such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) are used extensively in UV polymerization for applications like UV lithography nih.govrsc.org.

The key mechanism for these photoinitiators involves α-cleavage upon photoexcitation. This homolytic bond cleavage results in the formation of highly reactive phosphinoyl and acyl radicals that can initiate the polymerization of unsaturated monomers like acrylates core.ac.uknih.gov. An advantage of TPO and BAPO is their ability to initiate polymerization without co-initiators, which simplifies manufacturing processes and can lead to faster photopolymerization nih.gov. The diphenylphosphine oxide moiety is a core structural feature responsible for this reactivity.

Research has focused on designing novel acylphosphine oxides to improve properties such as absorption in the visible light range, solubility, and reduced cytotoxicity compared to benchmark photoinitiators like TPO researchgate.netradtech.org. The performance of these initiators is often evaluated by their ability to overcome oxygen inhibition, a common issue in radical polymerization that affects surface curing radtech.org.

Polymer-Bound this compound Ligands

Immobilizing homogeneous catalysts on solid supports, such as polymers, creates heterogeneous catalysts that combine the high activity and selectivity of their homogeneous counterparts with the practical advantages of easy separation and recyclability.

Polymer-bound this compound is designed to function as a robust and efficient ligand in various catalytic processes alfachemic.com. The polymer support simplifies the handling of the catalyst and, crucially, its separation from the reaction mixture post-reaction, which is a significant advantage in industrial applications alfachemic.com.

The synthesis of such materials typically involves incorporating a phosphine-containing monomer into a polymer chain. For instance, a triphenylphosphine (B44618) acrylamide monomer (TPPAm) can be copolymerized with other monomers, such as N,N-dimethylacrylamide (DMA), to create a soluble polymeric catalyst chemrxiv.org. By systematically varying polymer properties like molecular weight, the density of the phosphine ligand, and the identity of the comonomer, the catalyst's performance and solvent compatibility can be fine-tuned chemrxiv.org.

These polymer-supported phosphine ligands are effective in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. Studies have shown that polymeric palladium catalysts bearing phosphine ligands can outperform their small-molecule analogues, like bis(triphenylphosphine)palladium(II) dichloride, under ambient conditions chemrxiv.org. The polymeric structure can create a local microenvironment that enhances catalytic activity and provides remarkable stability, allowing the catalyst to be stored under ambient conditions for extended periods with little to no loss of activity chemrxiv.org.

Quaternary Phosphonium Salts Derived from this compound

Quaternary phosphonium salts (QPS) are a fundamental class of organophosphorus compounds with wide-ranging utility in organic synthesis. They are valuable as phase-transfer catalysts, ionic liquids, and intermediates for generating other important molecules nih.gov.

Quaternary phosphonium salts can be readily synthesized from this compound. A direct and effective method is the quaternization of this compound with aryl bromides, which can be facilitated by a nickel catalyst to produce the corresponding phosphonium salts in good to excellent yields acs.org.

A primary synthetic application of these salts is their role as intermediates in the Wittig reaction. As described previously, the phosphonium salts derived from this compound react with aldehydes to furnish aryldiphenylphosphine oxides, demonstrating a key transformation and utility acs.org. Beyond this, phosphonium salts are known for their reactivity in displacement reactions. For instance, isolable nucleoside phosphonium salts have been effectively used to synthesize modified nucleoside analogues by reacting with various nucleophiles, where the phosphine oxide portion acts as a good leaving group nih.gov. This highlights the broader potential of phosphonium salts derived from this compound as versatile intermediates in organic synthesis. Alternative synthetic routes to QPS include photoredox-mediated arylation of phosphines and reactions of phosphine oxides with Grignard reagents rsc.orgrsc.org.

Other Organophosphorus Analogues

Beyond direct derivatives, the core structure of this compound serves as a precursor or conceptual model for a variety of other organophosphorus analogues. These compounds often feature different oxidation states of phosphorus or incorporate additional functional groups that impart unique chemical properties and applications. Research in this area focuses on creating novel ligands, catalysts, and biologically active molecules.

Phosphine Oxides:

A significant class of analogues is the aryldiphenylphosphine oxides. These can be synthesized from this compound through a two-step process. The initial step involves the quaternization of this compound with various aryl bromides. This reaction can be performed without a catalyst or can be nickel-catalyzed, and it is compatible with a range of functional groups, producing quaternary phosphonium salts in yields of 48–90%. acs.org The subsequent step is a Wittig reaction using these phosphonium salts with aldehydes like furan-2-carbaldehyde or p-chlorobenzaldehyde to yield the final aryldiphenylphosphine oxides. acs.orgnih.gov

For instance, the reaction of this compound with 1,4-dibromobenzene yields 1,4-phenylenebis(benzyl(diphenyl)phosphonium) dibromide. acs.org Another example is the synthesis of benzyl(2-hydroxyphenyl)diphenylphosphonium bromide from this compound and 2-bromophenol. acs.org

Phosphonium Salts:

As intermediates in the synthesis of phosphine oxides and as standalone compounds, phosphonium salts are important analogues. The quaternization of this compound with aryl bromides in the presence of a nickel(II) bromide catalyst in phenol is an effective method for their preparation. nih.gov This process involves refluxing the reactants for a period ranging from 15 minutes to 20 hours. nih.gov

Table 1: Synthesis of Phosphonium Salts from this compound

| Product Name | Reactant (Aryl Bromide) | Yield | Reference |

|---|---|---|---|

| 1,4-Phenylenebis(benzyl(diphenyl)phosphonium) dibromide | 1,4-Dibromobenzene | 48% | acs.org |

| Benzyl(2-hydroxyphenyl)diphenylphosphonium bromide | 2-Bromophenol | 83% | acs.org |

| 2-(Benzyldiphenylphosphonio)benzoate | N/A | 75% | nih.gov |

Phosphinic Acid Derivatives:

Phosphinic acid analogues, particularly phosphinic dipeptides containing a -P(O)(OH)CH2- moiety, have been extensively studied as transition-state analogue inhibitors for metalloproteases. mdpi.com The synthesis of these complex molecules often involves multi-step procedures. One approach is the phospha-Michael addition, which involves the addition of α-amino-H-phosphinates to acrylates. mdpi.com Another method is the three-component condensation of an aldehyde, benzyl (B1604629) carbamate, and a phosphonous acid derivative. mdpi.com These synthetic strategies allow for the creation of structurally diverse phosphinic peptides for biomedical research. mdpi.com

Furthermore, functionalized phosphinocarboxylic acids have been prepared through various complementary methods. One such method involves the reaction of electron-poor secondary phosphides with electron-rich halocarboxylates in liquid ammonia, which can proceed via an SN2 or an SN(rad) mechanism to produce high yields of phosphinocarboxylates. researchgate.net

Bisphosphonates:

Bisphosphonates are another important class of organophosphorus compounds, characterized by two phosphonate groups. They are structurally analogous to pyrophosphate and are known for their applications in treating bone-related diseases. mdpi.com The synthesis of novel hydroxy-methylenebisphosphonic derivatives can be achieved through the Pudovik reaction, which involves the reaction of α-oxophosphonates with reagents like dialkyl phosphites or diarylphosphine oxides. nih.gov The outcome of this reaction is highly dependent on the substituents and the amount of catalyst used. nih.gov Research into these compounds includes structure-activity studies to evaluate their cytostatic effects on various tumor cell lines. nih.gov

Conclusion and Future Research Directions

Synthesis of Tunable Phosphine (B1218219) Ligands

The design and synthesis of phosphine ligands with precisely controlled steric and electronic properties remain a cornerstone of catalyst development. rsc.org Future research will likely focus on moving beyond traditional synthetic methods to more innovative and efficient strategies for creating ligand diversity.

Late-Stage Diversification: A promising area is the late-stage functionalization of phosphine scaffolds using techniques like C-H activation. snnu.edu.cn This approach allows for the modular and efficient creation of a wide array of biaryl monophosphines from a common precursor, bypassing complex multi-step syntheses. snnu.edu.cnnih.gov

P-Chiral Ligands: The synthesis of P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, is a key area for advancing asymmetric catalysis. nih.gov Methodologies using intermediates like phosphine-boranes have proven effective for creating conformationally rigid and electron-rich P-chiral ligands that exhibit high enantioselectivity. nih.gov

Systematic Probing: A systematic approach to ligand tuning, where derivatives of existing ligands are methodically synthesized and tested, will be crucial. For example, by modifying derivatives of bisphosphine ligands, researchers can tune the chemoselectivity of catalytic processes, such as palladium-catalyzed olefin carbonylations, to produce novel polymers like polyketoesters. digitellinc.com

Novel Scaffolds: The development of entirely new chiral backbones for diphosphine ligands is another important frontier. Recent work has demonstrated the concise and scalable synthesis of ligands based on chiral 2,2'-biindolyl (B1278822) skeletons, which have shown great potential in asymmetric hydrogenation and cycloisomerization reactions. nih.gov

| Research Direction | Key Strategy/Methodology | Potential Outcome |

| Late-Stage Diversification | C-H Activation | Rapid synthesis of diverse biaryl monophosphines snnu.edu.cnnih.gov |

| P-Chiral Ligand Synthesis | Phosphine-borane intermediates | Highly enantioselective catalysts nih.gov |

| Systematic Ligand Tuning | Synthesis of ligand derivatives | Control over catalytic chemoselectivity digitellinc.com |

| Novel Chiral Scaffolds | Central-to-axial chirality transfer | New classes of ligands for asymmetric reactions nih.gov |

Development of Advanced Catalytic Systems

Building on the foundation of tunable ligands, the development of more robust, efficient, and sustainable catalytic systems is a major goal. Benzyldiphenylphosphine serves as a key building block and ligand in various catalytic applications, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. scbt.comsigmaaldrich.com

Immobilized Catalysts: To improve catalyst handling, separation, and reusability, research into polymer-bound phosphine ligands is expanding. Polymer-bound this compound, for instance, offers enhanced stability and simplifies separation processes. alfachemic.com The development of macromolecular catalysts, which can create microenvironments mimicking enzymes, is a sophisticated approach to improving reactivity and selectivity, particularly for aqueous catalysis. chemrxiv.orgdigitellinc.com

Main-Group Metal Catalysis: While transition metals dominate catalysis, there is a growing interest in using more abundant and cost-effective main-group metals. The design of phosphine-based pincer ligands that can coordinate to metals like lithium, magnesium, and aluminum is opening up new avenues for sustainable catalysis in industrially relevant transformations. researchgate.net

Ylide-Substituted Phosphines (YPhos): Ligands such as YPhos, which surpass the donor ability of simple alkyl phosphines, have enabled the generation of highly active catalysts. gessnergroup.com These have set new standards in challenging reactions like gold-catalyzed hydroaminations and palladium-catalyzed cross-coupling reactions. gessnergroup.com Future work will likely explore the design of anionic phosphines to create novel zwitterionic catalysts. gessnergroup.com

Multifunctional Systems: The design of catalysts where the ligand actively participates in the reaction mechanism represents a paradigm shift. Such metal-ligand cooperative systems, where the ligand can undergo processes like dearomatization-rearomatization, can provide an extra thermodynamic driving force and lead to unprecedented catalytic activities. researchgate.net

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming indispensable for the rational design of catalysts and for gaining a deeper understanding of reaction mechanisms.

Mechanistic Elucidation: Combining experimental techniques like NMR spectroscopy, X-ray crystallography, and kinetic studies with computational methods such as Density Functional Theory (DFT) is powerful for unraveling complex reaction pathways. researchgate.net For example, this integrated approach has been used to support an intramolecular isomerization mechanism for bidentate phosphine ligands in triosmium clusters. researchgate.net

Predictive Modeling: Computational approaches are increasingly used not just for explaining observed results but also for predicting the behavior of new catalysts. Regression models can be employed to analyze complex interactions between reaction parameters (e.g., catalyst structure, solvent, substrate) and catalytic yield, thereby accelerating the optimization of reaction conditions. chemrxiv.org